Superior Serotonin Transporter (SERT) Affinity Defines the Compound's Primary Pharmacological Identity
The compound's primary differentiation lies in its exceptionally high affinity for the human serotonin transporter (SERT, Ki = 0.330 nM). This value positions it as a more potent SERT ligand than its affinity for the dopamine transporter (DAT, Ki = 19 nM) and the norepinephrine transporter (NET, Ki = 34 nM), resulting in a selectivity ratio of approximately 57-fold and 103-fold, respectively [1]. This is in contrast to a structurally distinct comparator, the broad-spectrum monoamine transporter inhibitor indatraline, which exhibits a relatively non-selective profile (SERT IC50 ~0.99 nM, DAT IC50 ~1.39 nM, NET IC50 ~2.1 nM) [2].
| Evidence Dimension | SERT Binding Affinity (Ki) and Selectivity Window |
|---|---|
| Target Compound Data | SERT Ki = 0.330 nM; DAT Ki = 19 nM; NET Ki = 34 nM |
| Comparator Or Baseline | Indatraline: SERT IC50 ~0.99 nM, DAT IC50 ~1.39 nM, NET IC50 ~2.1 nM |
| Quantified Difference | Target compound SERT/DAT selectivity ratio = ~57.6; SERT/NET ratio = ~103. Indatraline is essentially non-selective. |
| Conditions | Target compound: Radioligand binding assay using cloned human transporters and [125I]RTI. Comparator: [3H]paroxetine (SERT), [3H]nisoxetine (NET), and [3H]WIN 35428 (DAT) binding in rat brain tissue. |
Why This Matters
A pronounced selectivity window for SERT over other transporters is a critical parameter for researchers investigating serotonergic mechanisms where off-target dopaminergic or noradrenergic activity is a confounding variable.
- [1] BindingDB. Entry BDBM50369770 (CHEMBL1788140): Affinity data for SERT, DAT, and NET. Accessed May 2026. View Source
- [2] Hyttel, J., & Larsen, J. J. (1985). Neurochemical profile of Lu 19-005, a potent inhibitor of uptake of dopamine, noradrenaline, and serotonin. Journal of Neurochemistry, 44(6), 1615-1622. View Source
